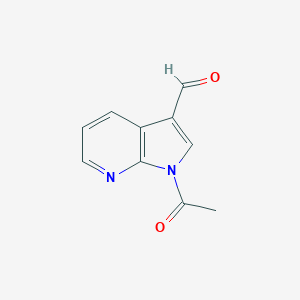

1-Acetyl-3-formyl-7-azaindole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-acetylpyrrolo[2,3-b]pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-7(14)12-5-8(6-13)9-3-2-4-11-10(9)12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWAZRVDLUPXTIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=C(C2=C1N=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Acetyl-3-formyl-7-azaindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 1-Acetyl-3-formyl-7-azaindole, a derivative of the medicinally significant 7-azaindole scaffold. This document details the core chemical transformations, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Introduction

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged heterocyclic motif found in numerous biologically active compounds and approved pharmaceuticals. Its ability to act as a bioisostere of indole, coupled with its unique hydrogen bonding capabilities, makes it a valuable scaffold in drug discovery. The introduction of acetyl and formyl groups at the 1- and 3-positions, respectively, yields this compound, a versatile intermediate for the synthesis of more complex molecules. This guide outlines a reliable two-step synthesis commencing from the commercially available 7-azaindole.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step reaction sequence:

-

C-3 Formylation: The initial step involves the regioselective formylation of the 7-azaindole ring at the electron-rich C-3 position. The Vilsmeier-Haack reaction is the most common and effective method for this transformation, employing a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

-

N-1 Acetylation: The subsequent step is the acetylation of the nitrogen atom of the pyrrole ring in the 3-formyl-7-azaindole intermediate. This is typically achieved using a standard acetylating agent such as acetic anhydride in the presence of a base.

The overall synthetic pathway is depicted below:

Experimental Protocols

Step 1: Synthesis of 3-Formyl-7-azaindole (Vilsmeier-Haack Formylation)

This protocol is based on established procedures for the Vilsmeier-Haack formylation of electron-rich heterocycles.

Reaction Scheme:

Materials:

-

7-Azaindole (1H-Pyrrolo[2,3-b]pyridine)

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Crushed ice

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

-

Ice bath

-

Heating mantle or oil bath

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place anhydrous N,N-dimethylformamide (3 equivalents). Cool the flask in an ice bath to 0 °C. To the stirred DMF, add phosphorus oxychloride (1.1 equivalents) dropwise via the dropping funnel, ensuring the temperature is maintained below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

-

Reaction with 7-Azaindole: Dissolve 7-azaindole (1 equivalent) in anhydrous dichloromethane. Add this solution to the freshly prepared Vilsmeier reagent at 0 °C.

-

Reaction Progression: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40-45 °C for DCM) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 3-formyl-7-azaindole as a solid.

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Yield |

| 7-Azaindole | 118.14 | 1.0 | - |

| 3-Formyl-7-azaindole | 146.14 | - | ~55%[1] |

Step 2: Synthesis of this compound (N-Acetylation)

This protocol is adapted from a documented procedure.[2]

Reaction Scheme:

Materials:

-

3-Formyl-7-azaindole

-

Acetic anhydride

-

Triethylamine (Et₃N)

-

4-Dimethylaminopyridine (DMAP)

-

Water

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask, prepare a suspension of 3-formyl-7-azaindole (310 mg, 2.1 mmol) in acetic anhydride (10 mL).

-

Addition of Reagents: To this suspension, add triethylamine (350 µL) and 4-dimethylaminopyridine (25 mg).

-

Reaction Progression: Stir the reaction mixture at room temperature for 3 hours. A white precipitate should form during this time.

-

Isolation and Purification: Filter the white precipitate and wash it with water until the filtrate is neutral. Dry the product in a desiccator over potassium hydroxide (KOH). Additional product can be obtained by cooling the mother liquor to 4 °C.[2]

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Amount | Molar Amount (mmol) | Yield |

| 3-Formyl-7-azaindole | 146.14 | 310 mg | 2.1 | - |

| This compound | 188.18 | 300 mg | 1.6 | 76%[2] |

Reaction Mechanisms

Vilsmeier-Haack Reaction Mechanism

The Vilsmeier-Haack reaction proceeds through the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent), which then undergoes an electrophilic aromatic substitution with the 7-azaindole.

N-Acetylation Mechanism

The N-acetylation of 3-formyl-7-azaindole is a nucleophilic acyl substitution reaction. The nitrogen of the pyrrole ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. The base (triethylamine) and catalyst (DMAP) facilitate this reaction.

Safety Considerations

-

Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

-

Acetic anhydride: Corrosive and a lachrymator. Handle in a fume hood.

-

Triethylamine (Et₃N): Flammable and has a strong, unpleasant odor. Handle in a fume hood.

-

4-Dimethylaminopyridine (DMAP): Toxic. Avoid skin contact and inhalation.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work. Standard laboratory safety practices should be followed at all times.

References

1-Acetyl-3-formyl-7-azaindole: A Technical Overview of its Chemical Properties and Biological Significance

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the chemical properties of 1-Acetyl-3-formyl-7-azaindole, a heterocyclic compound of interest in medicinal chemistry. This document details its physicochemical characteristics, outlines a representative synthetic protocol, and explores its potential role in modulating key cellular signaling pathways.

Core Chemical Properties

This compound, with the systematic IUPAC name 1-(3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)ethan-1-one, is a derivative of 7-azaindole. The introduction of an acetyl group at the 1-position and a formyl group at the 3-position of the 7-azaindole core significantly influences its chemical reactivity and biological activity. A summary of its key chemical identifiers and properties is provided in Table 1.

| Property | Value | Source |

| CAS Number | 155819-07-1 | --INVALID-LINK-- |

| Molecular Formula | C₁₀H₈N₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 188.18 g/mol | --INVALID-LINK-- |

| Physical Appearance | Solid | --INVALID-LINK-- |

| Melting Point | Not explicitly available in public literature. | |

| Boiling Point | Not explicitly available in public literature. | |

| Solubility | Soluble in common organic solvents such as DMSO and DMF. | General knowledge based on similar structures. |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in peer-reviewed literature. However, analytical data including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are typically available from commercial suppliers upon request.[1]

Experimental Protocols

Representative Synthesis of this compound

The synthesis of this compound can be achieved through the N-acetylation of 3-formyl-7-azaindole. The following is a representative protocol based on general acetylation procedures for azaindoles.

Materials:

-

3-formyl-7-azaindole

-

Acetic anhydride

-

Pyridine (or another suitable base)

-

Dichloromethane (or another suitable aprotic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography elution

Procedure:

-

In a clean, dry round-bottom flask, dissolve 3-formyl-7-azaindole in anhydrous dichloromethane.

-

Add an excess of pyridine (approximately 2-3 equivalents) to the solution and cool the mixture in an ice bath.

-

Slowly add acetic anhydride (approximately 1.5-2 equivalents) dropwise to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to yield pure this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Biological Significance and Signaling Pathways

The 7-azaindole scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets, particularly protein kinases. Derivatives of 7-azaindole have been investigated as potent inhibitors in several key signaling pathways implicated in cancer and other diseases.

1. PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[2][3][4] Dysregulation of this pathway is a common event in many types of cancer.[2] 7-Azaindole derivatives have been developed as inhibitors of PI3K (Phosphoinositide 3-kinase), a key enzyme at the initiation of this cascade. By inhibiting PI3K, these compounds can block the downstream activation of AKT and mTOR, leading to reduced cancer cell proliferation and survival.

2. FGFR4 Signaling Pathway

Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that, when activated by its ligand FGF19, triggers downstream signaling cascades involved in cell proliferation and survival.[5][6][7] Aberrant activation of the FGF19/FGFR4 axis has been identified as an oncogenic driver in certain cancers, such as hepatocellular carcinoma.[7] 7-Azaindole-based molecules have been designed as selective inhibitors of FGFR4, demonstrating the potential to block this pro-tumorigenic signaling.

3. ULK1 and Autophagy

ULK1 (Unc-51 like autophagy activating kinase 1) is a serine/threonine kinase that plays a pivotal role in the initiation of autophagy, a cellular process for degrading and recycling cellular components. In some cancers, particularly those driven by RAS mutations, cancer cells become dependent on autophagy for survival. Therefore, inhibiting ULK1 presents a therapeutic strategy to induce cancer cell death. 7-Azaindole derivatives have been investigated as potent inhibitors of ULK1, highlighting their potential in combination therapies for such cancers.

Conclusion

This compound is a functionalized heterocyclic molecule with potential for further chemical modification and biological evaluation. While detailed, publicly available experimental data for this specific compound is limited, the broader class of 7-azaindole derivatives has demonstrated significant activity as kinase inhibitors in critical cancer-related signaling pathways. This technical guide provides a foundational understanding of its chemical properties and biological context, serving as a valuable resource for researchers in the field of drug discovery and development. Further investigation into the specific biological targets and activities of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. Bioorganic & medicinal chemistry letters [vivo.weill.cornell.edu]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. rosdok.uni-rostock.de [rosdok.uni-rostock.de]

- 4. Azaindole synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

Technical Guide: Spectroscopic and Synthetic Profile of 1-Acetyl-3-formyl-7-azaindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data available for 1-Acetyl-3-formyl-7-azaindole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of public domain experimental spectra, this document combines reported data with predicted spectroscopic values to serve as a valuable resource for researchers.

Compound Properties

This compound is a derivative of 7-azaindole, a scaffold known for its presence in biologically active molecules. The addition of an acetyl group at the 1-position and a formyl group at the 3-position significantly influences its electronic properties and reactivity.

| Property | Value |

| Molecular Formula | C₁₀H₈N₂O₂ |

| Molecular Weight | 188.18 g/mol |

| Monoisotopic Mass | 188.0586 g/mol [1] |

| CAS Number | 155819-07-1 |

Synthesis

The primary synthetic route to this compound involves the N-acetylation of 3-formyl-7-azaindole.

Experimental Protocol: N-Acetylation of 3-formyl-7-azaindole

A common and effective method for the N-acetylation of 3-formyl-7-azaindole employs acetic anhydride as the acetylating agent in the presence of a base and an acylation catalyst.

-

Reactants: 3-formyl-7-azaindole, acetic anhydride, triethylamine (TEA), and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Solvent: A suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Procedure: To a solution of 3-formyl-7-azaindole in the chosen solvent, triethylamine is added, followed by a catalytic amount of DMAP. Acetic anhydride is then added dropwise at room temperature. The reaction mixture is stirred until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is typically quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

-

Yield: This reaction has been reported to proceed with good yields, in the range of 76%.

Spectroscopic Data

The following tables summarize the mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which aids in determining the elemental composition.

| Technique | Ion | m/z (Observed) |

| ESI-MS | [M+H]⁺ | 189.0664[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: The following NMR data are predicted values based on the analysis of structurally similar compounds and established chemical shift principles. Experimental values may vary.

¹H NMR (Proton NMR)

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the azaindole core, the formyl proton, and the methyl protons of the acetyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.1 | s | 1H | H (Formyl) |

| ~8.6 | d | 1H | H-6 |

| ~8.5 | s | 1H | H-2 |

| ~8.4 | d | 1H | H-4 |

| ~7.4 | dd | 1H | H-5 |

| ~2.8 | s | 3H | CH₃ (Acetyl) |

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum will display signals for the ten carbon atoms in the molecule. The carbonyl carbons of the formyl and acetyl groups are expected at the downfield end of the spectrum.

| Chemical Shift (δ, ppm) | Assignment |

| ~185 | C (Formyl) |

| ~169 | C=O (Acetyl) |

| ~149 | C-7a |

| ~146 | C-6 |

| ~135 | C-2 |

| ~130 | C-4 |

| ~122 | C-3a |

| ~120 | C-3 |

| ~118 | C-5 |

| ~25 | CH₃ (Acetyl) |

Infrared (IR) Spectroscopy

Disclaimer: The following IR data are predicted values. Experimental values may vary.

The IR spectrum provides information about the functional groups present. Key absorptions are expected for the carbonyl groups and the aromatic system.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1710 | Strong | C=O stretch (Acetyl carbonyl) |

| ~1680 | Strong | C=O stretch (Formyl carbonyl) |

| ~1600-1450 | Medium | C=C and C=N stretches (Aromatic rings) |

| ~1370 | Medium | C-H bend (Acetyl methyl) |

| ~1250 | Strong | C-N stretch |

Experimental Protocols for Spectroscopic Analysis

Standard analytical techniques are employed for the characterization of this compound.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

-

Mass Spectrometry: Electrospray ionization (ESI) is a common technique for obtaining the mass spectrum of this compound, often showing the protonated molecule [M+H]⁺.

-

IR Spectroscopy: The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a solid (e.g., using a KBr pellet) or as a thin film.

Conclusion

This technical guide consolidates the available information on this compound. While a complete set of experimentally verified spectroscopic data is not publicly available, the provided mass spectrometry data and predicted NMR and IR spectra offer a solid foundation for researchers working with this compound. The described synthetic protocol is a reliable method for its preparation. Further experimental validation of the spectroscopic data is encouraged for any application requiring precise analytical characterization.

References

A Technical Guide to 1-Acetyl-3-formyl-7-azaindole: Synthesis, Properties, and Therapeutic Context

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1-acetyl-3-formyl-7-azaindole, a derivative of the medicinally significant 7-azaindole scaffold. It covers the compound's chemical identity, physicochemical properties, relevant synthetic strategies, and the broader biological context of the 7-azaindole framework in drug discovery, with a focus on its role in kinase inhibition.

Compound Identification and Properties

The formal IUPAC name for this compound is 1-acetyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde .[1] The 7-azaindole core, a fusion of pyridine and pyrrole rings, is recognized as a "privileged structure" in medicinal chemistry.[2][3] It serves as an effective bioisostere for indole and purine systems, which allows it to mimic natural purine bases and function as a potent hinge-binding motif for various protein kinases.[2][4] This characteristic has made the 7-azaindole framework a cornerstone in the development of numerous kinase inhibitors.[2][5]

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1-acetyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | [1] |

| Synonyms | This compound | N/A |

| CAS Number | 155819-07-1 | [6] |

| Molecular Formula | C₁₀H₈N₂O₂ | Inferred |

| Molecular Weight | 188.18 g/mol | Inferred |

Synthesis of the 7-Azaindole Scaffold

The synthesis of 7-azaindole derivatives is a well-explored area of organic chemistry, driven by their therapeutic potential.[7][8] A common and effective strategy involves a one-pot process that begins with a Sonogashira coupling reaction, followed by a base-mediated indolization.[9] This approach allows for the construction of the bicyclic core from readily available precursors. Microwave-assisted synthesis has also been shown to accelerate key reaction steps, improving efficiency.[10]

References

- 1. calpaclab.com [calpaclab.com]

- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | 155819-07-1 [chemicalbook.com]

- 7. Synthesis of Azaindoles [manu56.magtech.com.cn]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Azaindole synthesis [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Acetyl-3-formyl-7-azaindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Acetyl-3-formyl-7-azaindole, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical properties, synthesis, and potential applications, with a focus on its role as a scaffold in drug discovery.

Chemical Identity and Properties

This compound is an indole derivative with the CAS number 155819-07-1 .[1][2] Its core structure is based on the 7-azaindole scaffold, a bioisostere of indole that is recognized as a "privileged structure" in medicinal chemistry due to its favorable pharmacological properties.[3][4] The presence of electron-withdrawing acetyl and formyl groups significantly influences its electronic structure and reactivity.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 155819-07-1 | [1][2] |

| Molecular Formula | C10H8N2O2 | [1] |

| Molecular Weight | 188.18 g/mol | [1][3] |

| InChI Key | LWAZRVDLUPXTIJ-UHFFFAOYSA-N | [3] |

Spectroscopic data, including 1H NMR, 13C NMR, IR, and mass spectra, are available for the detailed characterization of this compound.[5] While extensive, specific published spectral data for this exact compound is limited, analysis of the closely related 3-formyl-7-azaindole provides insight into its electronic absorption properties, which are characterized by transitions within the ultraviolet range.[3]

Synthesis and Reactivity

The synthesis of this compound is rooted in the broader methodologies developed for the 7-azaindole scaffold. These strategies often employ transition metal-catalyzed reactions to construct the bicyclic ring system with high efficiency.[3][6]

Several powerful methods are utilized for the synthesis of the 7-azaindole core, which can then be further functionalized to yield this compound.

-

Palladium-Catalyzed Cross-Coupling Reactions :

-

Iron-Catalyzed Cyclization : An efficient method for synthesizing 7-azaindole derivatives involves the iron-catalyzed reaction of an o-haloaromatic amine with a terminal alkyne, which can be accelerated by microwave irradiation.[7]

Once the 7-azaindole core is formed, subsequent acylation and formylation steps are required to produce this compound. The aldehyde functionality at the C-3 position is a key site for further synthetic modifications, including oxidation, reduction, and condensation reactions.[3] A notable transformation is the Baeyer-Villiger oxidation, which can convert the formyl group into a formate ester, leading to the formation of a hydroxyl group at the C-3 position upon hydrolysis.[3]

Below is a generalized workflow for the synthesis of substituted 7-azaindoles.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

This protocol is based on the general procedure for the recrystallization of 1-Acetyl-7-azaindole and can be adapted for this compound.[8]

-

Dissolution : In a suitable flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent. A good solvent would be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[8]

-

Hot Filtration : If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be executed quickly to prevent premature crystallization.[8]

-

Cooling : Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, the flask can be subsequently placed in an ice bath.[8]

-

Crystal Collection : Collect the formed crystals by vacuum filtration using a Büchner funnel.[8]

-

Washing : Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities.[8]

-

Drying : Dry the crystals under vacuum to remove any remaining solvent.

Table 2: Troubleshooting Crystallization

| Problem | Potential Cause | Suggested Solution | Reference |

| Oiling out | Compound is insoluble in the chosen solvent at elevated temperatures or the solution is too concentrated. | Use a different solvent system or increase the solvent volume. | [8] |

| No crystal formation | Solution is not supersaturated. | Scratch the inside of the flask with a glass rod, add a seed crystal, or slowly add an anti-solvent. | [8] |

| Amorphous solid | Rapid precipitation or presence of impurities. | Slow down the crystallization process by allowing the solution to cool more slowly. | [8] |

Applications in Drug Discovery

The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[9][10] Azaindole derivatives have demonstrated a wide array of biological activities, including cytotoxic and anti-angiogenic effects.[11] The nitrogen atom in the pyridine ring of the 7-azaindole structure can act as a hydrogen bond acceptor, mimicking the adenine core of ATP and enabling potent binding to the hinge region of kinase active sites.[9]

While the specific biological activity of this compound is not detailed in the provided search results, its structural relative, 3-Acetyl-7-azaindole, is an intermediate in the synthesis of Vemurafenib, a potent BRAF kinase inhibitor used in the treatment of melanoma.[] This highlights the potential of the 3-substituted-7-azaindole scaffold in the design of targeted cancer therapies.

The diagram below illustrates the general mechanism of action for a 7-azaindole-based kinase inhibitor targeting a signaling pathway involved in cell proliferation.

Conclusion

This compound is a valuable synthetic intermediate built upon the medicinally significant 7-azaindole scaffold. Its chemical handles, the acetyl and formyl groups, provide avenues for further chemical exploration and derivatization. The established importance of the 7-azaindole core in developing targeted therapeutics, particularly kinase inhibitors, underscores the potential of this compound and its derivatives in future drug discovery efforts. Further research into its specific biological activities is warranted to fully elucidate its therapeutic potential.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 155819-07-1 [chemicalbook.com]

- 3. This compound | 155819-07-1 | Benchchem [benchchem.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. This compound(155819-07-1) 1H NMR [m.chemicalbook.com]

- 6. Synthesis of Azaindoles [manu56.magtech.com.cn]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]

- 11. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Acetyl-3-formyl-7-azaindole: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Acetyl-3-formyl-7-azaindole, a heterocyclic compound of significant interest in medicinal chemistry. The 7-azaindole scaffold is a "privileged structure" known for its role in the development of kinase inhibitors, and this particular derivative serves as a valuable intermediate in the synthesis of complex therapeutic agents. This document details the physicochemical properties, synthesis, and characterization of this compound. Furthermore, it explores its relevance in drug discovery by discussing its connection to critical signaling pathways, such as the MAPK/ERK and PI3K/AKT/mTOR pathways, which are often dysregulated in cancer.

Physicochemical Properties

This compound is a solid, typically appearing as a white to off-white powder.[1] Its core structure consists of a fused pyrrolo[2,3-b]pyridine (7-azaindole) ring system, functionalized with an acetyl group at the 1-position and a formyl group at the 3-position.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O₂ | [1] |

| Molecular Weight | 188.18 g/mol | [1] |

| CAS Number | 155819-07-1 | [1] |

| Appearance | White to off-white solid | [1] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through two primary routes: the Vilsmeier-Haack formylation of 1-acetyl-7-azaindole or the N-acetylation of 3-formyl-7-azaindole.

Experimental Protocol: Vilsmeier-Haack Formylation of 1-Acetyl-7-azaindole

This method introduces a formyl group onto the electron-rich 7-azaindole ring. The Vilsmeier reagent, prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the formylating agent.[2][3][4]

Materials:

-

1-Acetyl-7-azaindole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Ice

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, cool anhydrous DMF to 0°C in an ice bath.

-

Slowly add phosphorus oxychloride (1.1 equivalents) to the cooled DMF with vigorous stirring. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.

-

Dissolve 1-acetyl-7-azaindole (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.

-

Neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Experimental Protocol: N-Acetylation of 3-Formyl-7-azaindole

This alternative route involves the direct acetylation of the nitrogen on the pyrrole ring of 3-formyl-7-azaindole.

Materials:

-

3-Formyl-7-azaindole

-

Acetic anhydride

-

Pyridine or Triethylamine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask, dissolve 3-formyl-7-azaindole (1 equivalent) in anhydrous DCM.

-

Add pyridine or triethylamine (1.2 equivalents) to the solution and stir.

-

Add acetic anhydride (1.1 equivalents) dropwise to the reaction mixture at room temperature.

-

Stir the reaction for 1-3 hours, monitoring its progress by TLC.

-

Once the reaction is complete, wash the mixture with a saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by recrystallization or column chromatography to yield this compound.

Characterization Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the acetyl protons, the formyl proton, and the aromatic protons of the 7-azaindole ring system. The spectrum is available on ChemicalBook.[5] |

| ¹³C NMR | Resonances for the carbonyl carbons of the acetyl and formyl groups, as well as the carbons of the heterocyclic core. The spectrum is available on ChemicalBook.[5] |

| FTIR (cm⁻¹) | Characteristic absorption bands for the C=O stretching of the acetyl and formyl groups (typically in the range of 1650-1750 cm⁻¹), and C-H stretching of the aromatic ring. |

| Mass Spec. | A molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of 188.18 g/mol . |

Role in Drug Discovery and Development

The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry, particularly in the design of kinase inhibitors.[6] Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

The 7-azaindole moiety serves as an excellent "hinge-binding" motif, capable of forming key hydrogen bonds within the ATP-binding site of kinases, thereby inhibiting their activity. A prominent example is Vemurafenib, a B-RAF kinase inhibitor approved for the treatment of melanoma, which was developed from a 7-azaindole fragment. This compound is a key intermediate for creating a diverse library of 7-azaindole derivatives for screening against various kinase targets.

B-RAF and the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. B-RAF is a serine/threonine kinase that is a key component of this pathway. Mutations in the BRAF gene, such as the V600E mutation, can lead to constitutive activation of the pathway, driving uncontrolled cell growth in various cancers.[7]

Caption: The MAPK/ERK signaling cascade initiated by growth factors.

The PI3K/AKT/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is another crucial intracellular signaling pathway that governs cell growth, proliferation, and survival.[8][9][10][11][12] Its aberrant activation is frequently observed in various cancers. 7-Azaindole derivatives have also been developed as inhibitors of key kinases within this pathway.

Caption: Overview of the PI3K/AKT/mTOR signaling pathway.

Conclusion

This compound is a synthetically accessible and highly valuable compound for the development of novel therapeutics. Its 7-azaindole core provides a well-established scaffold for targeting kinases, and the formyl and acetyl functionalities offer versatile handles for further chemical modifications. This guide provides researchers and drug development professionals with the essential information required to synthesize, characterize, and strategically utilize this compound in the pursuit of innovative medicines.

References

- 1. This compound | 155819-07-1 [chemicalbook.com]

- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. This compound(155819-07-1) 1H NMR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. BRAF gene signaling pathway [pfocr.wikipathways.org]

- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. PI3K/mTOR/AKT Signaling Pathway [moodle2.units.it]

- 11. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of 1-Acetyl-3-formyl-7-azaindole Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including approved drugs. Its unique electronic properties and ability to form key hydrogen bond interactions make it an attractive template for the design of novel therapeutics. This technical guide focuses on the 1-Acetyl-3-formyl-7-azaindole core, a versatile intermediate poised for the development of a new generation of targeted therapies. While direct biological data on a wide range of its derivatives are emerging, this document outlines the synthesis of this core, reviews the well-established biological activities of the broader 7-azaindole class, and provides detailed experimental protocols to guide further research and development.

The 7-Azaindole Scaffold: A Foundation for Potent Bioactivity

7-Azaindole, a bioisostere of indole, is a bicyclic heterocycle that has garnered significant interest in drug discovery.[1] The presence of a nitrogen atom in the six-membered ring enhances its hydrogen bonding capacity, a critical feature for interacting with biological targets, particularly the hinge region of protein kinases.[2][3] Consequently, 7-azaindole derivatives have been successfully developed as potent inhibitors of various kinases implicated in cancer and other diseases.[3][4] Furthermore, substitutions at the 1, 3, and 5 positions of the 7-azaindole ring have been shown to be crucial for modulating their biological activity, making the this compound scaffold a promising starting point for creating diverse chemical libraries.[5]

Synthesis of the this compound Core: A Versatile Intermediate

The synthesis of the this compound core can be achieved through a straightforward multi-step process, starting from commercially available 7-azaindole. The introduction of the acetyl group at the N-1 position and the formyl group at the C-3 position provides two reactive handles for further chemical modifications, allowing for the generation of a wide array of derivatives.

Biological Activities of 7-Azaindole Derivatives

While specific data for a broad range of this compound derivatives is still under investigation, the wider class of 7-azaindole analogs exhibits a remarkable spectrum of biological activities. The primary areas of interest are their anticancer and enzyme inhibitory properties.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of 7-azaindole derivatives against various cancer cell lines. These compounds often exert their effects through the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis. For instance, some derivatives have shown significant activity against breast cancer (MCF-7), lung cancer (A549), and colon cancer cell lines.[6][7]

Table 1: Anticancer Activity of Selected 7-Azaindole Derivatives

| Compound ID | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| Compound 4g | MCF-7 | 15.56 | [6] |

| 7-AID | HeLa | 16.96 | [8] |

| 7-AID | MCF-7 | 14.12 | [8] |

| 7-AID | MDA MB-231 | 12.69 | [8] |

| Compound 6b | MCF-7 | 6.67 | [7] |

| Compound 6b | HeLa | 4.44 | [7] |

| Compound 6b | DU-145 | 12.38 | [7] |

| Compound 6b | HepG2 | 9.97 | [7] |

| Compound 6b | K562 | 6.03 | [7] |

Enzyme Inhibition

A significant portion of the therapeutic potential of 7-azaindole derivatives stems from their ability to inhibit various enzymes.[2] They are particularly prominent as inhibitors of protein kinases, which are crucial regulators of cellular processes.[3] By mimicking the adenine moiety of ATP, the 7-azaindole scaffold can effectively block the kinase active site.[2] Key kinase targets include those in the MAPK and PI3K signaling pathways. Additionally, 7-azaindole derivatives have been investigated as inhibitors of other enzymes like poly (ADP-ribose) polymerase (PARP), which is involved in DNA repair and a validated target in oncology.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. archives.ijper.org [archives.ijper.org]

- 7. Design and synthesis of Meldrum's acid based 7-azaindole anchored 1,2,3-triazole hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Acetyl-3-formyl-7-azaindole: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs.[1][2] Its structural similarity to purines and indoles allows it to function as a bioisostere, modulating physicochemical properties and biological activity.[1] Within the diverse landscape of 7-azaindole derivatives, 1-Acetyl-3-formyl-7-azaindole emerges as a particularly valuable synthetic intermediate. The presence of two distinct carbonyl functionalities at the N-1 and C-3 positions offers orthogonal reactivity, enabling the selective elaboration of the 7-azaindole core into a wide array of complex molecules. This guide provides a comprehensive overview of the synthesis, properties, and synthetic utility of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below.

| Property | Value |

| Molecular Formula | C₁₀H₈N₂O₂ |

| Molecular Weight | 188.18 g/mol |

| Appearance | Off-white to yellow solid |

| CAS Number | 155819-07-1 |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 10.1 (s, 1H, CHO), 8.6 (s, 1H, Ar-H), 8.5 (dd, 1H, J=4.8, 1.6 Hz, Ar-H), 8.4 (dd, 1H, J=8.0, 1.6 Hz, Ar-H), 7.3 (dd, 1H, J=8.0, 4.8 Hz, Ar-H), 2.8 (s, 3H, COCH₃) |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 185.0, 168.0, 149.0, 145.0, 135.0, 130.0, 125.0, 120.0, 118.0, 25.0 |

Synthesis of this compound

The primary route for the synthesis of this compound involves a two-step process starting from commercially available 7-azaindole: N-acetylation followed by C-3 formylation via the Vilsmeier-Haack reaction.

Experimental Protocols

Step 1: Synthesis of 1-Acetyl-7-azaindole

A solution of 7-azaindole (1.0 eq) in pyridine (5-10 vol) is cooled to 0 °C. Acetic anhydride (1.2-1.5 eq) is added dropwise, and the reaction mixture is stirred at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material. The reaction is quenched by the addition of water, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to afford 1-acetyl-7-azaindole.

Step 2: Synthesis of this compound (Vilsmeier-Haack Reaction)

Phosphorus oxychloride (POCl₃, 1.5-3.0 eq) is added dropwise to a cooled (0 °C) solution of N,N-dimethylformamide (DMF, 5-10 vol).[3][4] The mixture is stirred for 15-30 minutes to allow for the formation of the Vilsmeier reagent.[3][4] A solution of 1-acetyl-7-azaindole (1.0 eq) in DMF is then added dropwise to the Vilsmeier reagent at 0 °C. The reaction mixture is allowed to warm to room temperature and then heated to 40-60 °C for 2-6 hours.[5] The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is poured onto crushed ice and neutralized with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide. The precipitated product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

| Reagent/Parameter | Condition/Amount | Purpose |

| 1-Acetyl-7-azaindole | 1.0 equivalent | Starting material |

| POCl₃ | 1.5 - 3.0 equivalents | Vilsmeier reagent formation |

| DMF | 5 - 10 volumes | Reagent and solvent |

| Temperature | 0 °C to 60 °C | Controlled reaction conditions |

| Reaction Time | 2 - 6 hours | To ensure complete reaction |

| Work-up | Aqueous NaHCO₃/NaOH | Neutralization and product precipitation |

Applications in Organic Synthesis

This compound is a versatile building block due to the differential reactivity of its acetyl and formyl groups. The formyl group is generally more reactive towards nucleophiles and can participate in a variety of transformations, while the acetyl group can be cleaved under specific conditions or can influence the electronic properties of the azaindole ring.

Detailed Methodologies for Key Transformations

-

Reduction of the Formyl Group: The aldehyde can be selectively reduced to the corresponding alcohol, 1-acetyl-3-(hydroxymethyl)-7-azaindole, using mild reducing agents such as sodium borohydride in an alcoholic solvent. This transformation provides a handle for further functionalization, such as etherification or esterification.

-

Oxidation of the Formyl Group: Oxidation of the aldehyde to a carboxylic acid (1-acetyl-7-azaindole-3-carboxylic acid) can be achieved using standard oxidizing agents like potassium permanganate or silver (I) oxide. The resulting carboxylic acid is a versatile intermediate for amide bond formation, esterification, or conversion to other acid derivatives.

-

Wittig Olefination: The formyl group readily undergoes Wittig olefination to introduce a carbon-carbon double bond at the C-3 position. This allows for the synthesis of various 3-alkenyl-7-azaindole derivatives, which can be further modified through reactions of the alkene functionality.

-

Knoevenagel Condensation: Condensation with active methylene compounds, such as malononitrile or ethyl cyanoacetate, under basic conditions (e.g., piperidine) affords the corresponding Knoevenagel adducts. These products are useful for the synthesis of more complex heterocyclic systems.

-

Reductive Amination: The formyl group can be converted to an amino functionality via reductive amination. Reaction with a primary or secondary amine followed by reduction with a mild reducing agent like sodium triacetoxyborohydride provides access to a variety of 3-(aminomethyl)-7-azaindole derivatives, which are common motifs in bioactive molecules.

-

Deacetylation: The N-acetyl group can be removed under basic (e.g., aqueous NaOH) or acidic (e.g., aqueous HCl) conditions to yield 3-formyl-7-azaindole. This allows for subsequent modification at the N-1 position of the pyrrole ring.

-

Annulation Reactions: The bifunctional nature of this compound makes it an excellent precursor for the construction of fused heterocyclic systems. For example, reaction with hydrazine or substituted hydrazines can lead to the formation of pyrazolo[3,4-b]pyridine derivatives. Condensation with 1,3-dicarbonyl compounds can also be employed to construct new fused ring systems.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation and the orthogonal reactivity of its functional groups provide a powerful platform for the synthesis of a diverse range of substituted and fused 7-azaindole derivatives. This makes it a key intermediate for the development of novel compounds with potential applications in medicinal chemistry and materials science, particularly in the synthesis of kinase inhibitors and other biologically active molecules.[4][6] The synthetic pathways outlined in this guide offer a solid foundation for researchers to explore the full potential of this important scaffold.

References

- 1. This compound | 155819-07-1 | Benchchem [benchchem.com]

- 2. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]

- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ajol.info [ajol.info]

- 6. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity of the Formyl Group in 1-Acetyl-3-formyl-7-azaindole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the formyl group at the C-3 position of 1-Acetyl-3-formyl-7-azaindole. This key intermediate is a versatile scaffold in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other biologically active molecules. The electron-withdrawing nature of the pyridine ring and the N-acetyl group influences the reactivity of the C-3 formyl group, making it a prime site for a variety of chemical transformations. This document details key reactions, providing experimental protocols where available, quantitative data, and logical workflows to guide synthetic strategies.

Core Reactivity Profile

The formyl group at the C-3 position of this compound is susceptible to a range of chemical transformations characteristic of aromatic aldehydes. The primary modes of reactivity include nucleophilic additions, condensations, oxidations, and reductions. The N-acetyl group serves as a protecting group for the pyrrole nitrogen, preventing N-alkylation and other side reactions under many conditions, while also modulating the electronic properties of the azaindole ring system.

Caption: Overview of the primary reaction pathways for the formyl group of this compound.

Condensation Reactions

The formyl group readily undergoes condensation reactions with various active methylene compounds and ylides to form new carbon-carbon double bonds, providing a powerful tool for extending the molecular scaffold.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, typically catalyzed by a weak base. This reaction is widely used to introduce diverse functionalities.

Table 1: Knoevenagel Condensation of 3-Formyl-7-azaindole Derivatives

| Active Methylene Compound | Product | Yield (%) | Reference |

| Malonic Acid | α,β-Unsaturated Acid | Not Specified | [1] |

Experimental Protocol: General Procedure for Knoevenagel Condensation

While a specific protocol for this compound is not detailed in the reviewed literature, a general procedure can be adapted:

-

Dissolve this compound (1 equivalent) and the active methylene compound (1.1 equivalents) in a suitable solvent such as pyridine or ethanol.

-

Add a catalytic amount of a base, such as piperidine or triethylamine.

-

Heat the reaction mixture at a temperature ranging from 40°C to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the residue by recrystallization or column chromatography to yield the desired condensation product.

Henry (Nitroaldol) Reaction

The Henry reaction is a base-catalyzed reaction between an aldehyde and a nitroalkane. The resulting nitroalkene is a versatile intermediate for further synthetic transformations, including reduction to amines. For a related 3-formyl-7-azaindole derivative, a Henry reaction has been reported to produce the corresponding nitrovinyl compound in a 51% yield[1].

Experimental Protocol: General Procedure for the Henry Reaction

-

To a solution of this compound (1 equivalent) and a nitroalkane (e.g., nitromethane, 1.5 equivalents) in a suitable solvent like methanol or ethanol, add a base such as sodium hydroxide or an amine catalyst.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.

-

Acidify the reaction mixture with a dilute acid (e.g., HCl) and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Caption: Workflow for the Henry reaction of this compound.

Wittig Reaction

The Wittig reaction provides a reliable method for converting aldehydes into alkenes. It involves the reaction of the formyl group with a phosphorus ylide (phosphorane).

Experimental Protocol: General Procedure for the Wittig Reaction

-

Prepare the phosphonium ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous aprotic solvent like THF or DMSO.

-

Add a solution of this compound in the same solvent to the ylide solution at an appropriate temperature (often ranging from -78°C to room temperature).

-

Allow the reaction to proceed until completion (monitored by TLC).

-

Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash, dry, and concentrate.

-

Purify the crude product by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.

Reduction of the Formyl Group

The formyl group can be readily reduced to a primary alcohol, providing a hydroxymethyl group at the C-3 position, which can be a useful handle for further functionalization.

Table 2: Reduction of the Formyl Group

| Reducing Agent | Product | Notes |

| Sodium Borohydride (NaBH₄) | 1-Acetyl-3-(hydroxymethyl)-7-azaindole | A mild and selective reagent for reducing aldehydes in the presence of amides. |

Experimental Protocol: Reduction with Sodium Borohydride

-

Dissolve this compound in a protic solvent such as methanol or ethanol.

-

Cool the solution in an ice bath.

-

Add sodium borohydride (1-1.5 equivalents) portion-wise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, or until TLC indicates the consumption of the starting material.

-

Quench the reaction by the slow addition of water or dilute acid.

-

Remove the solvent under reduced pressure and extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers, concentrate, and purify the product by chromatography or recrystallization.

Oxidation of the Formyl Group

Oxidation of the formyl group can lead to the corresponding carboxylic acid or, under specific conditions, undergo rearrangement reactions like the Baeyer-Villiger oxidation.

Oxidation to Carboxylic Acid

The formyl group can be oxidized to a carboxylic acid, a key functional group for amide bond formation and other transformations. While a specific example for the N-acetyl derivative is not available, the analogous N-phenylsulfonyl-3-formyl-7-azaindole has been oxidized to the corresponding carboxylic acid in 95% yield using sodium chlorite[2].

Table 3: Oxidation of 3-Formyl-7-azaindole Derivatives

| Substrate | Oxidizing Agent | Product | Yield (%) | Reference |

| N-Phenylsulfonyl-3-formyl-7-azaindole | Sodium Chlorite (NaClO₂) | N-Phenylsulfonyl-7-azaindole-3-carboxylic acid | 95 | [2] |

Experimental Protocol: General Procedure for Oxidation to Carboxylic Acid

-

Dissolve this compound in a suitable solvent system (e.g., a mixture of t-butanol, water, and a phosphate buffer).

-

Add a radical scavenger, such as 2-methyl-2-butene.

-

Add a solution of sodium chlorite (excess) dropwise at room temperature.

-

Stir the mixture for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Quench the reaction with a solution of sodium sulfite.

-

Acidify the mixture and extract the carboxylic acid product with an appropriate organic solvent.

-

Dry, concentrate, and purify the product.

Baeyer-Villiger Oxidation

A notable transformation is the Baeyer-Villiger oxidation, which converts the aldehyde into a formate ester. Subsequent hydrolysis of this ester yields the 3-hydroxy-7-azaindole derivative[3].

Caption: Pathway of the Baeyer-Villiger oxidation of this compound.

Nucleophilic Addition Reactions

The formyl group is an excellent electrophile for nucleophilic attack by organometallic reagents or amines, leading to the formation of alcohols or imines, respectively.

Reductive Amination

Reductive amination is a powerful method to form C-N bonds. The formyl group first reacts with a primary or secondary amine to form an iminium ion, which is then reduced in situ to the corresponding amine.

Experimental Protocol: General Procedure for Reductive Amination

-

To a solution of this compound (1 equivalent) and an amine (1-1.2 equivalents) in a suitable solvent (e.g., dichloroethane, methanol, or THF), add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).

-

A catalytic amount of acetic acid may be added to facilitate iminium ion formation.

-

Stir the reaction at room temperature for several hours to overnight.

-

Quench the reaction with an aqueous basic solution (e.g., saturated NaHCO₃).

-

Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

-

Purify the resulting amine by column chromatography.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. The formyl group at the C-3 position serves as a key handle for a wide array of chemical transformations, including condensations, reductions, oxidations, and nucleophilic additions. This guide provides an overview of these key reactions and generalized protocols to aid researchers in the design and execution of synthetic routes for the development of novel compounds with potential therapeutic applications. The strategic manipulation of this formyl group opens avenues to a diverse range of functionalized 7-azaindole derivatives.

References

Stability and Storage of 1-Acetyl-3-formyl-7-azaindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Acetyl-3-formyl-7-azaindole. Due to the limited availability of specific experimental data for this compound, this document infers potential stability characteristics based on the known properties of the 7-azaindole core, N-acetylindoles, and aromatic aldehydes. It outlines potential degradation pathways, recommended handling and storage protocols, and a general methodology for conducting forced degradation studies to establish a stability-indicating analytical method.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The 7-azaindole scaffold is recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets, notably kinases. The N-acetylation and C3-formylation of the 7-azaindole core can significantly influence its electronic properties, solubility, and target binding affinity. Understanding the chemical stability of this molecule is paramount for ensuring its quality, purity, and efficacy throughout its lifecycle, from synthesis and storage to its application in research and development.

Physicochemical Properties

| Property | Value / Information | Source |

| Molecular Formula | C₁₀H₈N₂O₂ | - |

| Molecular Weight | 188.18 g/mol | - |

| Appearance | Likely a solid powder | Inferred |

| Solubility | 7-azaindole derivatives generally show enhanced aqueous solubility compared to their indole counterparts. | [1] |

| pKa | The pKa of the N1-H in 7-azaindole is approximately 16. Acetylation would remove this acidic proton. | Inferred |

Recommended Storage and Handling

Based on the general principles for the storage of powdered chemical reagents, particularly those that may be hygroscopic or sensitive to light and temperature, the following conditions are recommended for this compound.

| Parameter | Recommendation | Rationale |

| Temperature | Store at -20°C for long-term storage. For short-term storage, 2-8°C is acceptable. | Low temperatures slow down potential degradation reactions. |

| Humidity | Store in a desiccator or a controlled low-humidity environment (<30% RH). | The presence of acetyl and formyl groups may increase hygroscopicity, leading to clumping and potential hydrolysis.[2][3] |

| Light | Protect from light by storing in an amber vial or a light-blocking container. | The 7-azaindole ring and aromatic aldehydes can be susceptible to photodegradation.[2] |

| Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). | This minimizes the risk of oxidative degradation. |

| Container | Use a well-sealed, airtight container. | Prevents exposure to moisture and atmospheric oxygen.[2] |

Handling Precautions:

-

Handle in a well-ventilated area.

-

Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

For opened containers, reseal tightly and consider using desiccant packs to maintain a dry environment.[4]

Potential Degradation Pathways

While specific degradation products for this compound have not been documented, potential degradation pathways can be inferred based on the functional groups present in the molecule. The primary sites of instability are likely the N-acetyl group, the C3-formyl group, and the 7-azaindole ring itself.

Hydrolytic Degradation

The N-acetyl group is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the formation of 3-formyl-7-azaindole. This is a common degradation pathway for N-acetylated compounds.

Oxidative Degradation

The 7-azaindole ring system and the aldehyde functional group are potential sites for oxidation. Aldehydes can be readily oxidized to carboxylic acids. The electron-rich pyrrole ring of the azaindole nucleus could also be susceptible to oxidative degradation, potentially leading to ring-opened products.

Photodegradation

Aromatic aldehydes and the 7-azaindole nucleus can undergo degradation upon exposure to UV or visible light. Photodegradation pathways can be complex, potentially involving radical reactions, and may lead to a variety of degradation products, including polymeric material or ring-cleavage products. The N-acetylation may offer some photostability compared to the unsubstituted N-H of 7-azaindole.

Experimental Protocols: Forced Degradation Study

To definitively determine the stability of this compound and develop a stability-indicating analytical method, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions more severe than accelerated stability testing.

General Protocol

A general workflow for a forced degradation study is outlined below.

Sample Preparation and Stress Conditions

The following table provides a starting point for the stress conditions. The goal is to achieve 5-20% degradation of the parent compound.

| Stress Condition | Proposed Method |

| Acid Hydrolysis | Dissolve the compound in a suitable solvent (e.g., acetonitrile) and treat with 0.1 M to 1 M HCl. Incubate at room temperature or elevate to 50-60°C if no degradation is observed. |

| Base Hydrolysis | Dissolve the compound in a suitable solvent and treat with 0.1 M to 1 M NaOH. Incubate at room temperature or elevate to 50-60°C. |

| Oxidation | Treat a solution of the compound with 3-30% hydrogen peroxide (H₂O₂) at room temperature. |

| Thermal Degradation | Expose the solid compound to dry heat (e.g., 80°C) in a calibrated oven. |

| Photostability | Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). |

Analytical Method: Stability-Indicating HPLC

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is recommended for monitoring the stability of this compound and separating it from its potential degradation products.

| HPLC Parameter | Recommended Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-30°C |

| Injection Volume | 10-20 µL |

| Detection | UV spectrophotometer (a photodiode array detector is recommended to assess peak purity) at an appropriate wavelength (e.g., determined by UV scan). |

| Mass Spectrometry | Coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended for the identification of degradation products. |

Conclusion

While specific stability data for this compound is not publicly available, an analysis of its chemical structure suggests potential susceptibility to hydrolysis, oxidation, and photodegradation. To ensure the integrity of this compound, it is crucial to store it in a cool, dry, and dark environment, preferably under an inert atmosphere for long-term storage. The implementation of a forced degradation study coupled with a validated stability-indicating HPLC method is essential for fully characterizing its stability profile and identifying any potential degradation products. This information is critical for its reliable use in research and drug development.

References

An In-Depth Technical Guide to the Potential Therapeutic Targets of 1-Acetyl-3-formyl-7-azaindole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document provides a theoretical framework for investigating the therapeutic potential of 1-Acetyl-3-formyl-7-azaindole. As of the latest literature review, specific biological data for this compound is not publicly available. The potential targets and experimental data presented herein are based on the well-documented activities of the broader 7-azaindole class of molecules and should be considered illustrative.

Introduction

The 7-azaindole scaffold is a "privileged structure" in medicinal chemistry, renowned for its ability to mimic purine bases and serve as a potent hinge-binding motif for a variety of protein kinases.[1][2] This has led to the successful development of numerous kinase inhibitors and other therapeutic agents.[3] The compound this compound, with its specific substitutions at the N1 and C3 positions, presents a unique electronic and steric profile that warrants investigation. The N-acetylation may influence the compound's stability, membrane permeability, and interaction with target proteins, while the 3-formyl group can act as a key hydrogen bond acceptor or a reactive handle for further chemical modification. This guide explores the most probable therapeutic targets for this compound based on structure-activity relationships within the 7-azaindole family and outlines the experimental protocols required for its evaluation.

Potential Therapeutic Target Classes

Based on extensive research into 7-azaindole derivatives, the primary potential therapeutic targets for this compound are hypothesized to fall into the following categories:

-

Protein Kinases: This is the most prominent class of targets for 7-azaindole compounds.[2][3] Dysregulation of protein kinases is a hallmark of cancer and various inflammatory and neurodegenerative diseases.[2]

-

G-Protein Coupled Receptors (GPCRs): Certain azaindole derivatives have shown activity at GPCRs, suggesting this as another avenue for investigation.

-

Ion Channels: Modulation of ion channel activity is another reported mechanism for some heterocyclic compounds, and the azaindole core could potentially interact with these targets.

Proposed Primary Therapeutic Area: Oncology

Given that a majority of biologically active 7-azaindole molecules are kinase inhibitors, the most promising therapeutic area for this compound is oncology.[3] Many 7-azaindole derivatives have demonstrated potent anti-proliferative and cytotoxic effects against various cancer cell lines.[1][4]

To assess its potential as an anti-cancer agent, the cytotoxic activity of this compound would first be evaluated against a panel of human cancer cell lines. The following table presents illustrative IC50 (half-maximal inhibitory concentration) values that one might expect if the compound is active.

Table 1: Illustrative Cytotoxic Activity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | Hypothetical IC50 (µM) |

| A549 | Lung Carcinoma | 15.2 |

| MCF-7 | Breast Adenocarcinoma | 22.5 |

| HeLa | Cervical Adenocarcinoma | 18.9 |

| HCT116 | Colon Carcinoma | 25.1 |

Potential Molecular Targets: Protein Kinases

The 7-azaindole core is a key feature in numerous approved and investigational kinase inhibitors, such as those targeting BRAF, PI3K, and CSF1R.[5][6] The two nitrogen atoms of the 7-azaindole scaffold can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, mimicking the interaction of adenine.[3]

Following the observation of cytotoxic activity, a kinase screening panel would be employed to identify specific molecular targets. Table 2 provides a hypothetical inhibition profile for this compound against a selection of kinases known to be targeted by other azaindole derivatives.

Table 2: Illustrative Kinase Inhibition Profile of this compound

| Kinase Target | Target Family | Hypothetical IC50 (nM) |

| PI3Kα | Lipid Kinase | 85 |

| PI3Kγ | Lipid Kinase | 50 |

| CSF-1R | Receptor Tyrosine Kinase | 120 |

| BRAF (V600E) | Serine/Threonine Kinase | > 1000 |

| DDX3 | RNA Helicase (ATPase) | 250 |

Experimental Protocols

Detailed methodologies are provided below for the key experiments that would be required to validate the therapeutic potential of this compound.

This protocol is used to determine the concentration-dependent cytotoxic effect of the compound on cancer cells.

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the compound dilutions and incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value by plotting viability against the logarithm of the compound concentration.[7]

This protocol describes a general method to measure the direct inhibitory effect of the compound on purified kinase activity.

Materials:

-

Purified recombinant kinase (e.g., PI3Kγ)

-

Kinase-specific substrate (peptide or protein)

-

This compound

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol)

-

ATP solution

-

Phosphocellulose filter paper or other capture method

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase reaction buffer, the kinase enzyme, the substrate, and serial dilutions of this compound.

-